molecular formula C10H10BrN3O2 B3317552 Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 96319-36-7

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B3317552
CAS RN: 96319-36-7
M. Wt: 284.11 g/mol
InChI Key: IWUAKWBXMZSTCM-UHFFFAOYSA-N
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Description

“Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 96319-36-7 . It has a molecular weight of 284.11 . This compound is part of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including “Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 163-164 .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been used in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. This process involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which are derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These compounds are potentially useful as benzodiazepine receptor ligands (Bruni et al., 1994).

Structural Analysis via NMR Spectroscopy

The compound has been involved in reactions leading to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. These syntheses have been crucial for structural corrections and analysis, particularly using 13C NMR spectroscopy. This technique has been pivotal in establishing the nature and structure of the synthesized compounds (Chimichi et al., 1993).

Formation of Dihydroazolo[1,5-a]pyrimidines

The compound has been used in the synthesis of dihydroazolo[1,5-a]pyrimidines, which are subject to ring-chain isomerisation. This process is dependent on the solvent and the length of the fluoroalkyl substituent. The resulting polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines demonstrate interesting chemical properties, including their isomerisation behaviour (Goryaeva et al., 2009).

Use in the Synthesis of Systemic Fungicides

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is instrumental in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are analogues of the systemic fungicide carboxin. These derivatives have shown significant fungicidal activity in certain assays, particularly against Basidiomycete species (Huppatz, 1985).

Catalytic Applications in Organic Synthesis

The compound plays a role in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives under catalytic conditions. This synthesis is part of a broader study of the reactivity of pyrazolo[1,5-a]pyrimidines and their applications in the development of novel organic compounds (Maleki et al., 2017).

Development of Novel Pharmaceutical Compounds

Research has explored the synthesis of novel pyrazolopyrimidines derivatives using ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. These compounds have been evaluated for their potential as anticancer and anti-5-lipoxygenase agents, contributing to the field of medicinal chemistry (Rahmouni et al., 2016).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound and its derivatives could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-6(2)13-14-5-7(11)4-12-9(8)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAKWBXMZSTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

96319-36-7
Record name ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Huppatz - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of a series of pyrazolo [1,5-a] pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, is described. A common intermediate incorporating structural …
Number of citations: 55 www.publish.csiro.au

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